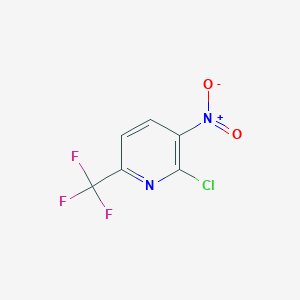

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Overview

Description

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its applications in various fields, including agrochemicals, pharmaceuticals, and organic synthesis .

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Mode of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines are used in the synthesis of several crop-protection products .

Pharmacokinetics

It is known that the introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .

Result of Action

It is known that trifluoromethylpyridines are used in the protection of crops from pests .

Action Environment

It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine

Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

Conditions: Controlled temperature, typically below 50°C

Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chloro group.

Reduction: 2-Chloro-3-amino-6-(trifluoromethyl)pyridine.

Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the nitro group in a different position.

3-Nitro-6-(trifluoromethyl)pyridine: Lacks the chloro group.

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) and a reactive chloro group makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with chlorine, nitro, and trifluoromethyl groups. The presence of these functional groups significantly influences its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been noted for their enhanced antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it may modulate ion channels or receptors associated with neuronal excitability .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationship (SAR) studies:

- Ion Channel Modulation : The compound may act as a modulator of potassium channels (Kv channels), which are critical for maintaining neuronal excitability. This modulation can lead to altered neurotransmitter release and synaptic transmission .

- Enzyme Inhibition : The nitro group can participate in electronic interactions that enhance binding affinity to target enzymes, potentially leading to inhibition of key metabolic pathways .

- Membrane Disruption : The trifluoromethyl group is known for its lipophilicity, which may facilitate the compound's insertion into lipid membranes, disrupting cellular integrity and function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Notable Research

A study published in the Journal of Medicinal Chemistry investigated the SAR of pyridine derivatives, including this compound. It was found that modifications to the trifluoromethyl group significantly affected the compound's potency against various bacterial strains .

Another research article highlighted its potential as a Kv channel opener, suggesting therapeutic implications for conditions like epilepsy and chronic pain management .

Properties

IUPAC Name |

2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLRRZSRLXGELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445072 | |

| Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-08-1 | |

| Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.